(+)-Cloprostenol isopropyl ester

Catalog No.
S524044
CAS No.
157283-66-4
M.F
C25H35ClO6
M. Wt
467.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Cloprostenol isopropyl ester

CAS Number

157283-66-4

Product Name

(+)-Cloprostenol isopropyl ester

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

Molecular Formula

C25H35ClO6

Molecular Weight

467.0 g/mol

InChI

InChI=1S/C25H35ClO6/c1-17(2)32-25(30)11-6-4-3-5-10-21-22(24(29)15-23(21)28)13-12-19(27)16-31-20-9-7-8-18(26)14-20/h3,5,7-9,12-14,17,19,21-24,27-29H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1

InChI Key

OCNSAYQJDKJOLH-AHTXBMBWSA-N

SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

(+)-16-m-chlorophenoxy tetranor Prostaglandin F2α isopropyl ester; (+)-Cloprostenol isopropyl ester.

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O)O

Description

The exact mass of the compound Isopropyl cloprostenate is 466.2122 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

IPC binds to and activates specific prostaglandin F-receptor (FP) subtypes. This activation triggers a cascade of events within the corpus luteum, leading to a decrease in progesterone secretion. Progesterone is essential for maintaining pregnancy. By reducing progesterone levels, IPC can induce luteolysis and termination of pregnancy in some animals [Source 1].

Source 1

Isopropyl Cloprostenate (ISOCLO):

Research Applications

Due to its luteolytic properties, IPC has been used in various scientific research applications, including:

  • Animal reproduction studies

    IPC can be used to synchronize estrus (heat) cycles in animals, allowing for more efficient breeding programs. It can also be used to induce luteolysis in pregnant animals for research purposes related to pregnancy maintenance and feto-maternal interactions [Source 2].

  • Endometrial physiology research

    IPC can be used to study the role of progesterone in endometrial function and development. By inducing luteolysis and reducing progesterone levels, researchers can investigate how the endometrium responds to these hormonal changes [Source 3].

  • Corpus luteum function research

    IPC can be a valuable tool in studies investigating the regulation and function of the corpus luteum. By manipulating progesterone secretion, researchers can gain insights into the factors controlling corpus luteum activity [Source 4].

Source 2

Synchronization of estrus in beef cattle with various doses of cloprostenol and estradiol

Source 3

Effect of isopropylcloprostenate on endometrial vascular permeability in ovariectomized ewes: )

(+)-Cloprostenol isopropyl ester, with the chemical formula C₂₅H₃₅ClO₆ and CAS number 157283-66-4, is a synthetic analog of prostaglandin F2α (PGF2α). This compound acts as an agonist for the FP receptor, which is significant in various physiological processes. It is recognized for its potent luteolytic properties, particularly in animal models such as rats and hamsters, where it induces luteolysis—the regression of the corpus luteum—thereby influencing reproductive cycles and fertility .

  • ICP acts on prostaglandin receptors, particularly the FP receptor subtype []. This receptor activation can mimic some of PGF2α's biological effects, such as stimulating smooth muscle contraction [].
  • Research suggests that ICP may cause eye irritation and inflammation [].
  • Due to its structural similarity to PGF2α, ICP may also have other potential side effects, but further research is needed [].
Starting from simpler organic compounds. A common synthetic route includes:

  • Formation of Prostaglandin Derivatives: Starting from a prostaglandin precursor, various functional groups are introduced through selective reactions.
  • Esterification: The final step often involves reacting cloprostenol with isopropanol in the presence of an acid catalyst to form the isopropyl ester.

Prostaglandin precursorReagentsCloprostenolIsopropanol Cloprostenol isopropyl ester\text{Prostaglandin precursor}\xrightarrow{\text{Reagents}}\text{Cloprostenol}\xrightarrow{\text{Isopropanol}}\text{ Cloprostenol isopropyl ester}

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product .

(+)-Cloprostenol isopropyl ester exhibits significant biological activity primarily through its action on the FP receptor. Its luteolytic activity makes it a valuable compound in reproductive biology. In studies involving animal models, it has been shown to effectively induce luteolysis, thereby reducing progesterone levels and facilitating estrus synchronization in livestock. Additionally, it has been noted for its potential use in managing conditions like glaucoma by reducing intraocular pressure in humans .

(+)-Cloprostenol isopropyl ester has several applications:

  • Veterinary Medicine: Used for inducing estrus synchronization and managing reproductive cycles in livestock.
  • Human Medicine: Investigated for its potential to reduce intraocular pressure in patients with glaucoma.
  • Research: Utilized in studies of reproductive physiology and pharmacology due to its specific action on FP receptors .

Interaction studies involving (+)-Cloprostenol isopropyl ester focus on its binding affinity to FP receptors and subsequent biological effects. Research indicates that this compound effectively competes with natural ligands for receptor binding, leading to enhanced uterine contractility and hormonal modulation. Furthermore, studies have explored its interactions with other signaling pathways that may influence reproductive health and function .

Several compounds share structural similarities or biological activity with (+)-Cloprostenol isopropyl ester. These include:

  • Cloprostenol: The parent compound, known for similar luteolytic effects but without the isopropyl ester modification.
  • Prostaglandin F2α: The natural ligand that also acts on FP receptors but has a different pharmacokinetic profile.
  • Dinoprost: Another prostaglandin analog used for similar therapeutic purposes.
CompoundStructure TypeBiological ActivityUnique Features
(+)-Cloprostenol Isopropyl EsterSynthetic AnalogLuteolytic agentEsterified form enhances solubility
CloprostenolSynthetic AnalogLuteolytic agentNon-esterified; more potent
Prostaglandin F2αNatural CompoundLuteolytic agentEndogenous; broader physiological roles
DinoprostSynthetic AnalogUterine stimulantUsed in veterinary medicine

The uniqueness of (+)-Cloprostenol isopropyl ester lies in its enhanced solubility and stability due to the isopropyl group, which may lead to improved bioavailability compared to its parent compound and other analogs .

Prostaglandins were first identified in 1935 by Swedish physiologist Ulf von Euler and British physiologist M.W. Goldblatt in human seminal fluid. Initially named for their perceived origin in the prostate gland, these compounds were later recognized as lipid-derived signaling molecules produced by diverse tissues. The 1960s–1970s saw pivotal advancements through the work of Nobel laureates Sune K. Bergström, Bengt I. Samuelsson, and John R. Vane, who elucidated prostaglandin biosynthesis from arachidonic acid and characterized their roles in inflammation, platelet aggregation, and smooth muscle regulation.

Key milestones include:

  • 1962: Identification of prostaglandin E2 (PGE2) in sheep seminal vesicles.
  • 1969: First total synthesis of PGF2α by Elias J. Corey using 17 linear steps.
  • 1982: Nobel Prize awarded for prostaglandin research, validating their importance in physiology and medicine.

Development of Synthetic Prostaglandin Analogs

The complexity of natural prostaglandins spurred synthetic efforts to create analogs with improved stability and selectivity. Early breakthroughs included:

  • PGF2α derivatives: Prodrugs like latanoprost (isopropyl ester of PGF2α) were developed to enhance ocular bioavailability.
  • Bimatoprost: A synthetic analog with a bicyclic structure, synthesized in seven steps using organocatalytic aldol reactions.
  • Oxidation strategies: Baeyer–Villiger monooxygenases (BVMOs) and ketoreductases enabled stereoselective synthesis of complex prostaglandins.
Prostaglandin AnalogSynthesis StepsKey Innovation
Latanoprost8 stepsIsopropyl ester prodrug
Bimatoprost7 stepsBicyclic structure
(+)-Cloprostenol ester11–12 stepsStereoselective BVMO-catalyzed oxidation

Discovery and Development of Cloprostenol Derivatives

Cloprostenol, a synthetic PGF2α analog, was first synthesized in the 1970s. Its isopropyl ester derivative, (+)-Cloprostenol isopropyl ester, emerged as a potent FP receptor agonist. Key developments include:

  • Structural features: Incorporation of a 3-chlorophenoxy group and an isopropyl ester moiety enhances receptor binding (Ki = 28 nM).
  • Synthetic routes: Unified strategies using dichloro-containing bicyclic ketones enabled efficient access to multiple prostaglandins, including cloprostenol.

Significance of (+)-Cloprostenol Isopropyl Ester in Prostaglandin Chemistry

This compound serves as:

  • Intermediate: Critical for synthesizing cloprostenol, a luteolytic agent used in veterinary medicine to induce estrus or abortion.
  • Reference standard: Used in analytical chemistry to validate methods for detecting prostaglandin analogs in pharmaceuticals and cosmetics.
  • Receptor-specific probe: Its high affinity for FP receptors aids in studying prostaglandin signaling pathways.

Relationship to Other Prostaglandin F2α Analogs

AnalogStructureSynthesis ComplexityPrimary Application
PGF2αNatural prostaglandinHigh (17 steps)Veterinary medicine
LatanoprostIsopropyl ester prodrugModerate (8 steps)Glaucoma treatment
BimatoprostBicyclic structureHigh (7 steps)Glaucoma treatment
(+)-Cloprostenol ester3-Chlorophenoxy/isopropyl esterModerate (11–12 steps)Luteolysis, analytical standard

Molecular Identity and Classification

CAS Registry Number and Nomenclature

(+)-Cloprostenol isopropyl ester is assigned the Chemical Abstracts Service Registry Number 157283-66-4 [2] [3] [4]. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide [3]. The compound represents the isopropyl ester derivative of (+)-cloprostenol, which itself maintains the CAS number 54276-21-0 for the parent carboxylic acid structure [6] [25].

IUPAC Designation and Structural Representation

The International Union of Pure and Applied Chemistry designation for this compound is propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate [9]. An alternative IUPAC nomenclature presents the structure as isopropyl (5Z)-7-{(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl}-5-heptenoate [4]. The systematic nomenclature reflects the complex stereochemical arrangement inherent in the prostaglandin framework [30] [31].

The molecular structure features a characteristic prostaglandin backbone with a five-membered cyclopentane ring bearing three hydroxyl substituents and an extended alkyl chain terminating in an isopropyl ester functionality [16] [22]. The presence of a 3-chlorophenoxy substituent distinguishes this compound from naturally occurring prostaglandin F2α analogs [20] [22].

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic analysis of (+)-cloprostenol isopropyl ester follows established principles for prostaglandin synthesis, beginning with identification of key structural features and strategic bond disconnections [1] [2]. The molecule contains a cyclopentane core with four stereocenters, two distinct side chains, and an isopropyl ester functionality that serves as a prodrug form of the active compound [4].

Strategic disconnection of the target molecule reveals several viable synthetic approaches. The primary retrosynthetic pathway involves disconnection at the C8-C12 bond, separating the α-chain from the core cyclopentane structure [1]. This approach allows for convergent synthesis using established prostaglandin intermediates such as the Corey lactone or related bicyclic systems [5] [6].

The key retrosynthetic disconnections include: disconnection of the upper side chain (ω-chain) at the C13-C14 position, which can be installed via Wittig olefination or cross-coupling methodology; separation of the lower side chain (α-chain) at the C7-C8 position, amenable to organometallic coupling reactions; and disconnection of the isopropyl ester linkage, which represents the final synthetic transformation [7] [8].

Alternative retrosynthetic strategies focus on the cyclopentane core construction through modern organocatalytic methods. These approaches utilize asymmetric aldol reactions to generate bicyclic enal intermediates, which serve as advanced precursors for prostaglandin synthesis [9] [10]. The advantage of this strategy lies in the direct formation of the requisite stereochemistry through catalyst control rather than substrate-directed approaches.

Classical Synthetic Routes

Starting Materials and Key Intermediates

Classical prostaglandin synthesis relies heavily on the Corey lactone as the central building block [5] [6]. This versatile intermediate, synthesized through a stereoselective Diels-Alder reaction followed by lactonization, provides the essential cyclopentane framework with established stereochemistry [11] [12]. The Corey lactone serves as a common precursor for multiple prostaglandin targets, including cloprostenol derivatives.

Key starting materials for cloprostenol isopropyl ester synthesis include readily available compounds such as cyclopentadiene derivatives, which undergo Diels-Alder cycloaddition to establish the bicyclic framework [5]. Other important starting materials comprise protected alcohols that serve as nucleophilic coupling partners, and organometallic reagents for side chain introduction [13] [8].

Critical intermediates in the synthetic sequence include bicyclic lactones with appropriate functional group arrays for subsequent transformations [5] [14]. These intermediates typically contain protected hydroxyl groups and alkene functionalities positioned for stereoselective side chain installation. The 15-hydroxyl group often requires specific protection strategies to prevent unwanted elimination reactions during subsequent steps [15] [16].

Protected prostaglandin F2α analogs represent another class of key intermediates, particularly in routes that proceed through direct esterification of the carboxylic acid functionality [17] [16]. These intermediates require careful selection of protecting groups to ensure compatibility with esterification conditions while maintaining stereochemical integrity.

Stereoselective Synthesis Considerations

Stereoselective synthesis of cloprostenol isopropyl ester presents significant challenges due to the presence of multiple stereocenters on a flexible cyclopentane ring [14] [18]. The natural prostaglandin F2α configuration requires precise control of stereochemistry at C9, C11, C15, and the side chain positions.

Classical approaches to stereochemical control rely on substrate-directed reactions and the inherent stereochemical preferences of cyclopentane derivatives [19] [16]. The use of bulky reducing agents such as lithium tri-tert-butoxyaluminum hydride enables stereoselective reduction of ketone intermediates to afford the desired 15R-alcohol configuration [15] [20].

The prevention of 5,6-trans isomer formation represents a critical consideration in cloprostenol synthesis [14] [18]. Classical methods address this challenge through intermediate lactonization and crystallization, which allows for separation of geometric isomers and achievement of high stereochemical purity [5] [14].

Side chain stereochemistry introduction typically employs stereoselective alkylation reactions or Wittig-type olefination processes [7] [8]. The choice of reaction conditions and reagents significantly influences the stereochemical outcome, with careful optimization required for each specific transformation.

Modern Synthetic Approaches

Catalyst-Controlled Asymmetric Synthesis

Modern asymmetric synthesis of prostaglandins, including cloprostenol isopropyl ester, has been revolutionized by the development of chiral catalyst systems that provide direct access to enantiomerically pure products [7] [8]. These approaches offer significant advantages over classical resolution-based methods by eliminating the need for separation of unwanted enantiomers.

Organocatalytic methods have emerged as particularly powerful tools for prostaglandin synthesis [9] [10]. The use of proline-derived catalysts enables the direct formation of cyclopentane cores through asymmetric aldol reactions, providing bicyclic enal intermediates with excellent enantioselectivity [8] [9]. These intermediates serve as versatile platforms for introduction of prostaglandin side chains.

Chiral phosphoric acid catalysts represent another significant advancement in asymmetric prostaglandin synthesis [8]. These catalysts enable Baeyer-Villiger oxidations of racemic cyclobutanone derivatives to afford bicyclic lactones with excellent enantioselectivity, providing alternative access to prostaglandin precursors [8].

Transition metal-catalyzed asymmetric transformations offer complementary approaches to prostaglandin synthesis [7] [21]. The development of chiral ligand systems for palladium and rhodium catalysts enables highly enantioselective coupling reactions and cycloaddition processes that directly install the required stereochemistry.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction has found significant application in modern prostaglandin synthesis, particularly for the construction of side chain functionalities [7] [22]. This methodology offers advantages of mild reaction conditions, functional group tolerance, and compatibility with sensitive prostaglandin intermediates.

Asymmetric Suzuki-Miyaura coupling represents a particularly powerful approach for prostaglandin synthesis [7]. Rhodium-catalyzed asymmetric coupling of racemic bicyclic allyl chlorides with alkenyl boronic acids enables the stereoselective introduction of complex side chains with high diastereoselectivity [7]. This methodology has been successfully applied to the synthesis of multiple prostaglandin targets, including tafluprost and related compounds.

The choice of boronic acid coupling partners significantly influences the efficiency and selectivity of Suzuki-Miyaura reactions in prostaglandin synthesis [22] [23]. Alkenyl boronic acids and esters provide access to alkene-containing side chains, while aryl boronic acids enable introduction of aromatic substituents such as the chlorophenoxy group present in cloprostenol [7] [23].

Recent developments in Suzuki-Miyaura methodology include the use of aminative coupling protocols that enable direct formation of carbon-nitrogen bonds [24]. While not directly applicable to cloprostenol synthesis, these methods demonstrate the continuing evolution of cross-coupling chemistry for complex molecule construction.

Tsuji-Trost Alkylation Methodology

The Tsuji-Trost reaction provides a valuable tool for stereoselective carbon-carbon bond formation in prostaglandin synthesis [25] [26]. This palladium-catalyzed allylic alkylation enables the introduction of nucleophilic side chains with control over both regiochemistry and stereochemistry.

Application of Tsuji-Trost methodology to prostaglandin synthesis typically involves the use of protected cyclopentenone intermediates as electrophilic coupling partners [26] [27]. The reaction with malonate nucleophiles or related carbon nucleophiles enables the installation of carboxylic acid side chains characteristic of prostaglandins [7] [25].

Asymmetric variants of the Tsuji-Trost reaction have been developed using chiral phosphine ligands [25] [26]. These methods enable the formation of quaternary stereocenters, which are particularly challenging targets in synthetic chemistry [26]. The development of improved catalyst systems continues to expand the scope and utility of this transformation.

Recent advances in Tsuji-Trost methodology include the development of vinyl epoxide cross-coupling protocols [27]. These methods enable the formation of complex polyfunctional intermediates through umpolung reactivity patterns, demonstrating the versatility of palladium-catalyzed allylic substitution chemistry.

Scaled Production Methods

Industrial synthesis of cloprostenol isopropyl ester requires consideration of multiple factors including cost, scalability, reproducibility, and environmental impact [28] [29]. Classical synthetic routes developed for research purposes often require significant modification for commercial production.

The multi-step synthesis approach typically employed in industrial settings involves careful optimization of each individual transformation [17] [28]. Key considerations include the use of readily available starting materials, efficient purification methods, and processes compatible with standard manufacturing equipment [29] [30].

Esterification processes for isopropyl ester formation utilize standard industrial methodology involving isopropanol and acid catalysis under controlled conditions [28] [16]. The use of Dean-Stark apparatus or other water removal techniques ensures complete conversion while maintaining product quality [17] [16].

Quality control measures in scaled production include comprehensive analytical testing at each synthetic step [29] [31]. High-performance liquid chromatography methods enable monitoring of geometric isomer ratios and enantiomeric purity, ensuring compliance with pharmaceutical standards [32] [31].

Synthetic Challenges and Solutions

Stereochemical Control Strategies

The control of multiple stereocenters in cloprostenol isopropyl ester synthesis represents one of the most significant synthetic challenges [14] [20]. The cyclopentane ring system is conformationally flexible, making it difficult to predict and control stereochemical outcomes using simple substrate control methods.

Modern solutions to stereochemical control challenges rely heavily on asymmetric catalysis [7] [8]. The use of chiral rhodium and palladium catalysts enables direct formation of the desired stereochemistry through transition state control rather than thermodynamic equilibration [7] [21]. These methods typically provide higher selectivity and more predictable outcomes compared to substrate-directed approaches.

The prevention of isomerization during synthesis requires careful attention to reaction conditions [14] [18]. The use of mild bases, controlled temperatures, and appropriate protecting groups helps maintain stereochemical integrity throughout the synthetic sequence [15] [16]. Particular attention must be paid to the 5,6-double bond geometry, as isomerization to the trans isomer significantly reduces biological activity [14] [18].

Crystallization-based purification methods provide an effective solution for stereochemical purification [5] [14]. The formation of lactone intermediates enables selective crystallization that removes geometric isomers and provides material with high stereochemical purity [14].

Functional Group Compatibility Issues

The presence of multiple hydroxyl groups and acid-sensitive functionalities in prostaglandin intermediates creates significant challenges for synthetic methodology selection [16] [33]. Many standard organic reactions are incompatible with the β-hydroxyketone moiety characteristic of prostaglandins due to its tendency to undergo elimination reactions [34] [35].

Protecting group strategies represent the primary solution to functional group compatibility issues [15] [16]. The use of orthogonal protecting groups enables selective manipulation of individual functional groups while maintaining protection of sensitive positions [17] [16]. Common protecting groups include silyl ethers for alcohols and acetals for carbonyls.

The selection of mild reaction conditions is critical for maintaining functional group integrity [7] [16]. The use of buffered reaction media, controlled pH conditions, and low reaction temperatures helps prevent unwanted side reactions such as elimination, isomerization, or epimerization [15] [16].

Alternative synthetic strategies that avoid problematic intermediates represent another approach to functional group compatibility issues [8] [9]. The use of organocatalytic methods to directly form the desired cyclopentane core eliminates many of the protection and deprotection steps required in classical approaches [8] [10].

Purification and Isolation Techniques

The purification of prostaglandin intermediates and final products presents unique challenges due to their thermal sensitivity, tendency toward isomerization, and complex mixtures of geometric isomers [31] [33]. Standard chromatographic methods may cause decomposition or isomerization of sensitive intermediates.

Preparative high-performance liquid chromatography provides an effective solution for separating complex mixtures of prostaglandin isomers [32] [31]. This technique enables the isolation of single geometric isomers with high purity, although it requires specialized equipment and expertise [33].

Crystallization methods offer advantages for both purification and stereochemical control [5] [14]. The formation of crystalline intermediates, particularly lactones, enables selective purification while simultaneously controlling geometric isomer ratios [14]. This approach is particularly valuable for industrial-scale synthesis where chromatographic methods are impractical.

Low-temperature handling and storage under inert atmosphere conditions help prevent decomposition of thermally sensitive intermediates [36] [37]. The use of appropriate stabilizers and antioxidants may be necessary for long-term storage of certain intermediates [31] [37].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

466.2122165 g/mol

Monoisotopic Mass

466.2122165 g/mol

Heavy Atom Count

32

Appearance

Oily liquid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

765298537G

Wikipedia

Isopropyl cloprostenate

Dates

Last modified: 08-15-2023
1: Taktaz T, Kafi M, Mokhtari A, Heidari M. Reproductive responses of dairy cows with ovarian cysts to simultaneous human chorionic gonadotropin or gonadotropin-releasing hormone and cloprostenol compared to gonadotropin-releasing hormone alone treatment. Vet World. 2015 May;8(5):640-4. doi: 10.14202/vetworld.2015.640-644. Epub 2015 May 22. PubMed PMID: 27047149; PubMed Central PMCID: PMC4774727.
2: Kuhl J, Nagel C, Ille N, Aurich JE, Aurich C. The PGF2α agonists luprostiol and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response. Anim Reprod Sci. 2016 May;168:92-9. doi: 10.1016/j.anireprosci.2016.02.031. Epub 2016 Mar 2. PubMed PMID: 26963045.
3: Wei S, Gong Z, An L, Zhang T, Dai H, Chen S. Cloprostenol and pregnant mare serum gonadotropin promote estrus synchronization, uterine development, and follicle-stimulating hormone receptor expression in mice. Genet Mol Res. 2015 Jun 29;14(2):7184-95. doi: 10.4238/2015.June.29.12. PubMed PMID: 26125929.
4: Chen Y, Yan H, Chen HX, Weng J, Lu G. An Improved and Efficient Process for the Preparation of (+)-cloprostenol. Chirality. 2015 Jun;27(6):392-6. doi: 10.1002/chir.22457. Epub 2015 May 12. PubMed PMID: 25965955.
5: Trevisol E, Ferreira JC, Ackermann CL, Destro FC, Marques Filho WC, Carmagos AS, Biehl MV, do Amaral JB, de Figueiredo Pantoja JC, Sartori R, Ferreira JC. Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle. Anim Reprod Sci. 2015 Feb;153:8-12. doi: 10.1016/j.anireprosci.2014.12.005. Epub 2014 Dec 26. PubMed PMID: 25578505.
6: de Moraes CN, Maia L, de Lima PF, Dias MC, Raposo-Ferreira TM, Sudano MJ, Junior JB, Oba E. Temporal analysis of prostaglandin F2α receptor, caspase 3, and cyclooxygenase 2 messenger RNA expression and prostaglandin F2α receptor and cyclooxygenase 2 protein expression in endometrial tissue from multiparous Nelore (Bos taurus indicus) cows treated with cloprostenol sodium during puerperium. Theriogenology. 2015 Jan 15;83(2):276-84. doi: 10.1016/j.theriogenology.2014.09.022. Epub 2014 Sep 23. PubMed PMID: 25442016.
7: Pérez-Marín CC, Sánchez JM, Vizuete G, Quintela LA, Molina L. Oestrus synchronisation in postpartum dairy cows using repetitive prostaglandin doses: Comparison between D-cloprostenol and dinoprost. Acta Vet Hung. 2015 Mar;63(1):79-88. doi: 10.1556/AVet.2014.028. PubMed PMID: 25374258.
8: Alavez Ramírez A, Arroyo Ledezma J, Montes Pérez R, Zamora Bustillos R, Navarrete Sierra LF, Magaña Sevilla H. Short communication: estrus synchronization using progestogens or cloprostenol in tropical hair sheep. Trop Anim Health Prod. 2014 Dec;46(8):1515-8. doi: 10.1007/s11250-014-0660-z. Epub 2014 Sep 4. PubMed PMID: 25187025.
9: Kaya D, Küçükaslan I, Ağaoğlu AR, Ay SS, Schäfer-Somi S, Emre B, Bal Y, Einspanier A, Gürcan IS, Gültiken N, Aslan S. The effects of aglepristone alone and in combination with cloprostenol on hormonal values during termination of mid-term pregnancy in bitches. Anim Reprod Sci. 2014 May;146(3-4):210-7. doi: 10.1016/j.anireprosci.2014.03.002. Epub 2014 Mar 22. PubMed PMID: 24703776.
10: Hatvani C, Balogh OG, Endrődi T, Abonyi-Tóth Z, Holló I, Kastelic JP, Gábor G. Estrus response and fertility after a single cloprostenol treatment in dairy cows with various ovarian structures. Can J Vet Res. 2013 Jul;77(3):218-20. PubMed PMID: 24101799; PubMed Central PMCID: PMC3700448.
11: García Mitacek MC, Stornelli MC, Tittarelli CM, Nuñez Favre R, de la Sota RL, Stornelli MA. Cloprostenol treatment of feline open-cervix pyometra. J Feline Med Surg. 2014 Feb;16(2):177-9. doi: 10.1177/1098612X13498248. Epub 2013 Jul 24. PubMed PMID: 23884637.
12: El-Sherry TM, Senosy W, Mahmoud GB, Wasfy SI. Effect of dinoprost and cloprostenol on serum nitric oxide and corpus luteum blood flow during luteolysis in ewes. Theriogenology. 2013 Sep 15;80(5):513-8. doi: 10.1016/j.theriogenology.2013.05.007. Epub 2013 Jun 10. PubMed PMID: 23764011.
13: Valldecabres-Torres X, Larrosa-Morales P, Cuervo-Arango J. The effect of dose and type of cloprostenol on the luteolytic response of dairy cattle during the Ovsynch protocol under different oestrous cycle and physiological characteristics. Reprod Domest Anim. 2013 Oct;48(5):874-80. doi: 10.1111/rda.12178. Epub 2013 May 21. PubMed PMID: 23691976.
14: Kumaresan A, Chand S, Suresh S, Mohanty TK, Prasad S, Layek SS, Behera K. Effect of estradiol and cloprostenol combination therapy on expulsion of mummified fetus and subsequent fertility in four crossbred cows. Vet Res Forum. 2013 Spring;4(2):85-9. PubMed PMID: 25653777; PubMed Central PMCID: PMC4313007.
15: García Mitacek MC, Stornelli MC, Praderio R, Stornelli MA, de la Sota RL. Efficacy of cloprostenol or aglepristone at 21-22 and 35-38 days of gestation for pregnancy termination in queens. Reprod Domest Anim. 2012 Dec;47 Suppl 6:200-3. doi: 10.1111/rda.12023. PubMed PMID: 23279499.
16: Valldecabres-Torres X, García-Roselló E, García-Muñoz A, Cuervo-Arango J. Effects of d-cloprostenol dose and corpus luteum age on ovulation, luteal function, and morphology in nonlactating dairy cows with early corpora lutea. J Dairy Sci. 2012 Aug;95(8):4389-95. doi: 10.3168/jds.2011-5284. PubMed PMID: 22818452.
17: Pursley JR, Martins JP, Wright C, Stewart ND. Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy. Theriogenology. 2012 Sep 1;78(4):823-9. doi: 10.1016/j.theriogenology.2012.03.032. Epub 2012 May 22. PubMed PMID: 22626771.
18: Duque-Bonisoli C, Salvador A, Díaz T, Contreras-Solis I. Ovarian response to oestrous synchronization protocol based on use of reduced doses of cloprostenol in cyclic goats. Reprod Domest Anim. 2012 Dec;47(6):e79-82. doi: 10.1111/j.1439-0531.2011.01974.x. Epub 2011 Dec 29. PubMed PMID: 22211362.
19: Cuervo-Arango J, Newcombe JR. Relationship between dose of cloprostenol and age of corpus luteum on the luteolytic response of early dioestrous mares: a field study. Reprod Domest Anim. 2012 Aug;47(4):660-5. doi: 10.1111/j.1439-0531.2011.01940.x. Epub 2011 Nov 4. PubMed PMID: 22050446.
20: Martins JP, Policelli RK, Neuder LM, Raphael W, Pursley JR. Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows. J Dairy Sci. 2011 Jun;94(6):2815-24. doi: 10.3168/jds.2010-3652. PubMed PMID: 21605751.

Explore Compound Types